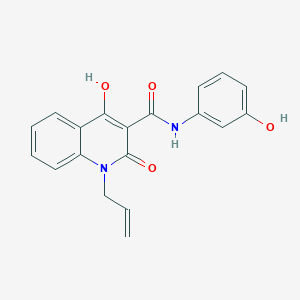
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, hydroxy groups, and a carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the hydroxy groups, and the addition of the carboxamide group. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of Hydroxy Groups: Hydroxy groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学研究应用
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. For example:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to the death of the microorganisms.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the hydroxyphenyl and prop-2-en-1-yl groups, which may result in different biological activities.
N-(3-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the hydroxy group at the 4-position, which may affect its antioxidant properties.
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: Lacks the hydroxyphenyl group, which may influence its overall reactivity and biological activities.
Uniqueness
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-2-10-21-15-9-4-3-8-14(15)17(23)16(19(21)25)18(24)20-12-6-5-7-13(22)11-12/h2-9,11,22-23H,1,10H2,(H,20,24) |
InChI 键 |
IPYYVXJPQIWITJ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B11700029.png)
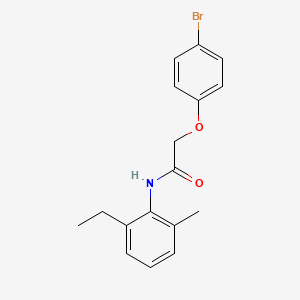
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700039.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700041.png)
![N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11700058.png)
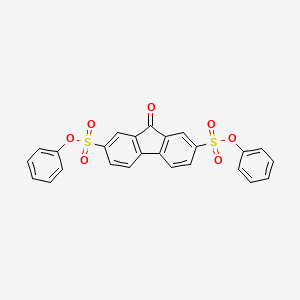
![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)
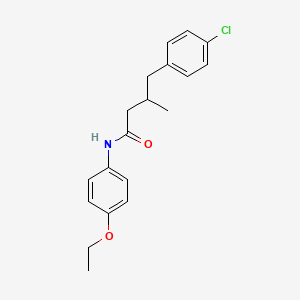
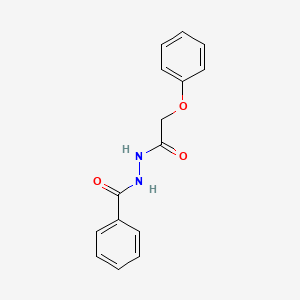
![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
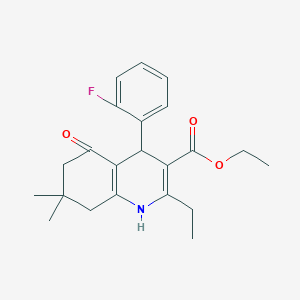
![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)
